REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([NH:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[O:7])=[CH:4][CH:3]=1>C(O)=O>[ClH:1].[NH2:11][CH2:10][CH2:9][NH:8][C:6](=[O:7])[C:5]1[CH:19]=[CH:20][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NCCNC(OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 50 ml of hydrochloric acid(l:l; volume/volume)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is evaporated twice with ethanol/benzene
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 190.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([NH:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[O:7])=[CH:4][CH:3]=1>C(O)=O>[ClH:1].[NH2:11][CH2:10][CH2:9][NH:8][C:6](=[O:7])[C:5]1[CH:19]=[CH:20][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NCCNC(OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 50 ml of hydrochloric acid(l:l; volume/volume)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is evaporated twice with ethanol/benzene
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 190.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |